molecular formula C16H13F3O3 B2996764 Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate CAS No. 866152-41-2

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate

Cat. No.: B2996764
CAS No.: 866152-41-2
M. Wt: 310.272
InChI Key: ZXSRTANFVXDONZ-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate is an organic compound with the molecular formula C16H13F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenoxybenzoate structure

Scientific Research Applications

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Target of Action

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate is a complex organic compoundCompounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, which may enhance hydrogen bonding interactions with proteins . This could potentially alter the activity of the target enzyme, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound might also be involved in similar biochemical pathways.

Result of Action

The presence of the trifluoromethyl group has been associated with improved drug potency , suggesting that this compound may have potent effects on its targets.

Action Environment

It’s known that the stability and reactivity of organoboron reagents, which are often used in suzuki–miyaura coupling reactions, can be influenced by specific reaction conditions . This suggests that the action of this compound might also be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-(trifluoromethyl)phenol in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common reagents used in this process include ethyl chloroformate and a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions may yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted phenoxybenzoates.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(trifluoromethyl)benzoate
  • 3-(Trifluoromethyl)phenyl benzoate
  • 4-(Trifluoromethyl)phenyl benzoate

Uniqueness

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate is unique due to the specific positioning of the trifluoromethyl group and the phenoxybenzoate structure. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-2-21-15(20)11-6-8-13(9-7-11)22-14-5-3-4-12(10-14)16(17,18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSRTANFVXDONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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